Dbco-peg10-dbco

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

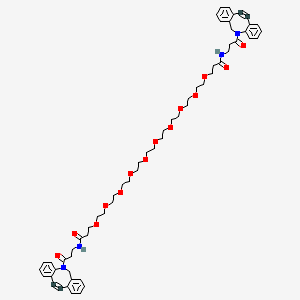

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H74N4O14/c65-57(61-25-21-59(67)63-47-53-13-3-1-9-49(53)17-19-51-11-5-7-15-55(51)63)23-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-24-58(66)62-26-22-60(68)64-48-54-14-4-2-10-50(54)18-20-52-12-6-8-16-56(52)64/h1-16H,21-48H2,(H,61,65)(H,62,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWYKWQNOGPNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H74N4O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Crosslinker for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG10-DBCO is a high-purity, homobifunctional crosslinking reagent that plays a pivotal role in the field of bioconjugation and drug development. This molecule features two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO moieties enable covalent bond formation with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). As a "copper-free" click chemistry reaction, SPAAC is bioorthogonal, proceeding with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[][2]

The hydrophilic PEG10 spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[3][4] These properties make this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, the study of protein-protein interactions, and the functionalization of surfaces and nanoparticles.[5][6][7]

Core Properties and Quantitative Data

The physicochemical properties of this compound are critical for its effective use in experimental design. The following tables summarize key quantitative data for this compound and related structures for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 1075.3 g/mol | [8][9][10] |

| Molecular Formula | C60H74N4O14 | [9][11] |

| Purity | ≥95% to ≥98% | [8][9][10] |

| Appearance | White to off-white solid or viscous liquid | [12] |

| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, methylene (B1212753) chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [13][14] |

| Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. | [14] |

Table 2: Comparison of DBCO-PEG-DBCO Linkers with Varying PEG Lengths

| Product Name | Molecular Weight ( g/mol ) | Purity |

| DBCO-PEG4-DBCO | 810.93 | ≥98% |

| This compound | 1075.3 | ≥98% |

| DBCO-PEG12-DBCO | 1163.4 | ≥95% |

| DBCO-PEG13-DBCO | 1207.4 | ≥98% |

Data compiled from various supplier technical data sheets.[5][8][10]

Synthesis and Mechanism of Action

The synthesis of this compound involves the functionalization of both ends of a PEG10 diol with a DBCO moiety. This is typically achieved through a multi-step process that ensures the high purity and reactivity of the final product.

The mechanism of action of this compound relies on the principles of SPAAC. The DBCO group, a strained cyclooctyne, readily reacts with an azide (B81097) group in a [3+2] cycloaddition to form a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.[]

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Crosslinking of Two Azide-Containing Proteins (Protein A and Protein B)

This protocol describes a general workflow for crosslinking two different proteins that have been functionalized with azide groups.

Materials:

-

This compound

-

Azide-functionalized Protein A (in amine- and azide-free buffer, e.g., PBS pH 7.4)

-

Azide-functionalized Protein B (in amine- and azide-free buffer, e.g., PBS pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate the this compound vial to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Reaction Setup (Sequential Conjugation):

-

Step 1: Reaction with Protein A

-

In a microcentrifuge tube, combine the azide-functionalized Protein A with the this compound stock solution. A 5- to 10-fold molar excess of the DBCO linker over Protein A is recommended to favor the formation of the mono-conjugated intermediate.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

-

Step 2: Purification of the Intermediate

-

Remove the excess, unreacted this compound using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the formation of Protein B homodimers in the next step.

-

-

Step 3: Reaction with Protein B

-

-

Analysis and Purification:

-

The final conjugate can be analyzed by SDS-PAGE to confirm the formation of the crosslinked product (a higher molecular weight band).

-

Purify the final crosslinked product from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the proteins.

-

Caption: Experimental workflow for protein crosslinking using this compound.

Protocol 2: Formation of an Antibody-Drug Conjugate (ADC) Mimic

This protocol outlines the creation of a model ADC by linking two molecules of an azide-functionalized small molecule drug to an antibody.

Materials:

-

Antibody of interest

-

Azide-functionalized small molecule drug

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4

-

Desalting columns

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an appropriate buffer at a concentration of 1-10 mg/mL.

-

-

Reaction Setup (One-Pot Conjugation):

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

In a single reaction vessel, combine the antibody, the this compound stock solution (e.g., 5-fold molar excess over the antibody), and the azide-functionalized small molecule drug (e.g., 20-fold molar excess over the antibody).

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[15][16]

-

-

Purification and Characterization:

-

Remove excess this compound and the unreacted small molecule drug using desalting columns or dialysis.

-

Characterize the resulting ADC mimic using techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

-

Applications in Signaling Pathways and Drug Development

This compound is particularly valuable for applications where precise spacing and biocompatible conjugation are required.

Studying Protein-Protein Interactions in Signaling Pathways

In cellular signaling, the spatial arrangement of proteins within a complex is crucial for function. This compound can be used to "trap" transient or weak protein-protein interactions for subsequent analysis. By introducing azide functionalities into two target proteins through genetic code expansion or chemical modification, this compound can be used to covalently link them in their native cellular environment. This allows for the identification of interaction partners and the study of the stoichiometry of protein complexes.

Development of Antibody-Drug Conjugates (ADCs) and PROTACs

In the context of ADCs, this compound can be used to link cytotoxic drugs to an antibody, targeting the drug to cancer cells.[5] The bifunctional nature of the linker allows for the attachment of two drug molecules per linker, potentially increasing the drug-to-antibody ratio.

For Proteolysis Targeting Chimeras (PROTACs), this compound can serve as the linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[17]

Caption: Logical diagram of ADC formation using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its homobifunctional nature, combined with the biocompatibility and efficiency of copper-free click chemistry, enables the precise and stable crosslinking of azide-modified molecules. The inclusion of a hydrophilic PEG10 spacer further enhances its utility by improving solubility and reducing steric effects. From elucidating protein interactions in complex signaling pathways to constructing next-generation therapeutics like ADCs and PROTACs, this compound offers a reliable and effective solution for advanced bioconjugation challenges.

References

- 2. creativepegworks.com [creativepegworks.com]

- 3. interchim.fr [interchim.fr]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DBCO-PEG-DBCO, Bifunctional PEG Derivative - Biopharma PEG [biochempeg.com]

- 7. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 9. glycomindsynth.com [glycomindsynth.com]

- 10. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 11. This compound D597054 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 12. interchim.fr [interchim.fr]

- 13. creativepegworks.com [creativepegworks.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DBCO-PEG10-DBCO: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of DBCO-PEG10-DBCO, a key tool in the field of bioconjugation. Detailed experimental protocols and structured data are presented to facilitate its practical implementation in research and development settings, particularly for antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Core Concepts: Structure and Properties

This compound is a homobifunctional, PEGylated crosslinker. Its structure consists of two dibenzocyclooctyne (DBCO) groups at either end of a polyethylene (B3416737) glycol (PEG) spacer of ten repeating units. The DBCO moiety is a strained alkyne, critical for its function in bioorthogonal chemistry.

The key feature of this molecule is its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[1][2] This reaction allows for the efficient and specific covalent linking of two azide-containing molecules in aqueous environments without the need for a cytotoxic copper catalyst.[3][4] The PEG spacer enhances the hydrophilicity and biocompatibility of the linker and the resulting conjugate.[5][6][7]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source |

| Molecular Formula | C60H74N4O14 | [8][9] |

| Molecular Weight | ~1075.3 g/mol | [5][8][10] |

| CAS Number | 2096516-12-8 | [8] |

| Purity | ≥95% - 98% | [5][8][10] |

| Appearance | White solid or viscous liquid (depending on MW) | [7] |

| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform | [6][11] |

| Storage | Store at -20°C for long-term stability | [6][9][11] |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The foundational reaction enabling the utility of this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react spontaneously with an azide-functionalized molecule to form a stable triazole linkage.[2][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups like amines or sulfhydryls, making it ideal for use in complex biological systems, including in vivo applications.[3][4][7][12]

Caption: SPAAC reaction mechanism of this compound with two azide-containing molecules.

Key Applications in Drug Development

This compound serves as a bifunctional linker to crosslink two azide-containing molecules.[11] Its primary applications are in the synthesis of complex biomolecules where precise and stable linkage is required.

-

PROTAC Development: It is used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][9][13]

-

Antibody-Drug Conjugate (ADC) Synthesis: In ADC development, this linker can be used to attach cytotoxic drugs to antibodies. The bioorthogonal nature of the click chemistry allows for site-specific conjugation, leading to more homogeneous and effective ADCs.[1]

Caption: Application workflow for this compound in PROTAC and ADC synthesis.

Experimental Protocols

This section provides a generalized protocol for the conjugation of two azide-modified biomolecules (e.g., proteins, oligonucleotides) using this compound.

A. Materials and Reagent Preparation

-

This compound: Dissolve in an appropriate organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM). Store at -20°C for 2-3 months.[14]

-

Azide-Modified Biomolecule 1 & 2: Prepare each biomolecule in a reaction buffer free of azides (e.g., PBS, pH 7.4).[15] Ensure interfering substances like BSA or gelatin are removed.[14]

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine- and azide-free buffers are recommended.

B. General Conjugation Protocol

This protocol describes the reaction between the DBCO linker and the azide-containing molecules.

-

Molar Ratio: A common starting point is to use 1.5 to 3.0 molar equivalents of the this compound linker relative to the limiting azide-containing biomolecule.[7][15]

-

Reaction Setup: Combine the two azide-modified biomolecules and the this compound linker in the reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours.[7] Longer incubation times (up to 24 hours) may improve efficiency for larger molecules.[15]

-

Monitoring (Optional): The reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance around 310 nm which disappears upon reaction.[12]

-

Purification: After incubation, the final conjugate can be purified from unreacted components using standard methods such as size-exclusion chromatography (SEC), dialysis, or HPLC.[7][15][16]

Caption: A generalized experimental workflow for bioconjugation using this compound.

C. Protocol for Activating a Protein with DBCO-NHS Ester

For instances where one of the biomolecules is not pre-functionalized, an amine-reactive DBCO variant can be used first. The following is a protocol for labeling an antibody with DBCO groups prior to the click reaction.

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[4]

-

Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[14]

-

Activation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.[4][12][14]

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[4][12][14]

-

Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM and incubate for 15 minutes.[12][14]

-

Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis.[12][14] The resulting DBCO-functionalized antibody is now ready for the copper-free click reaction with an azide-modified molecule as described in the general protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. DBCO | BroadPharm [broadpharm.com]

- 6. DBCO-PEG10-amine | BroadPharm [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. glycomindsynth.com [glycomindsynth.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. broadpharm.com [broadpharm.com]

- 13. biorbyt.com [biorbyt.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. interchim.fr [interchim.fr]

- 16. broadpharm.com [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of DBCO-PEG10-DBCO

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a homobifunctional crosslinker. The guide details the underlying chemistry, the role of its constituent parts, quantitative reaction data, and detailed experimental protocols for its application in bioconjugation.

Introduction to this compound

This compound is a powerful chemical tool used for crosslinking molecules in complex biological environments. It consists of three key components: two dibenzocyclooctyne (DBCO) groups and a central polyethylene (B3416737) glycol (PEG) spacer of ten repeating units. This structure allows it to act as a molecular bridge, connecting two molecules that have been functionalized with azide (B81097) groups.[1]

The primary utility of this crosslinker lies in its ability to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[2][][4] This biocompatibility makes it an ideal reagent for applications in living cells and in vivo studies.[][5][6] The PEG10 spacer enhances the molecule's aqueous solubility and biocompatibility while providing spatial separation between the conjugated molecules.[2][7][8]

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of action is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction between a strained cyclooctyne (B158145) (DBCO) and an azide.[2][]

-

The Role of DBCO: Dibenzocyclooctyne (DBCO), also known as ADIBO, is a cyclic alkyne with significant ring strain due to the deformation of the alkyne's natural linear geometry.[][4] This intrinsic molecular tension dramatically lowers the activation energy for the cycloaddition reaction with azides, allowing the reaction to proceed rapidly at room temperature without a catalyst.[2][]

-

The [3+2] Cycloaddition: The reaction is a [3+2] cycloaddition where the azide acts as a 1,3-dipole that reacts with the DBCO dipolarophile.[9][10] This process results in the formation of a stable, covalent triazole linkage.[2][11]

-

Bioorthogonality: The reaction is highly specific and bioorthogonal, meaning neither the DBCO nor the azide group reacts with or interferes with native biological functional groups such as amines, thiols, or carboxyls.[][5] This specificity allows for precise labeling and crosslinking of target molecules even within complex cellular environments.[]

Below is a diagram illustrating the SPAAC reaction and the crosslinking function of this compound.

Caption: Mechanism of this compound crosslinking via two sequential SPAAC reactions.

The Function of the PEG10 Spacer

The polyethylene glycol (PEG) spacer is critical to the functionality and efficacy of the crosslinker.

-

Enhanced Solubility: The hydrophilic PEG chain significantly increases the water solubility of the otherwise hydrophobic DBCO moieties, which is essential for reactions in aqueous biological buffers.[2][6]

-

Reduced Aggregation: By preventing the aggregation of labeled biomolecules, the PEG spacer ensures that reactive sites remain accessible.[2]

-

Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity of molecules and improving their pharmacokinetic profiles in therapeutic applications.[8]

-

Steric Hindrance and Flexibility: The 10-unit PEG chain provides a flexible spacer arm that separates the two conjugated molecules, minimizing steric hindrance and preserving their native conformation and function.[12]

The diagram below breaks down the structure-function relationship of the molecule.

Caption: Structure-function relationship of the this compound crosslinker.

Quantitative Data and Reaction Kinetics

The efficiency of the SPAAC reaction is influenced by several factors, including the structure of the azide, solvent, and pH.[9][13][14] The reaction can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance maximum around 310 nm.[5][15][16]

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k₂) of DBCO | |||

| with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [9][16] |

| with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [9][16] |

| with DBCO-modified antibodies | 0.18–0.37 M⁻¹s⁻¹ | Aqueous Buffer | [13] |

| Reaction Conditions | |||

| Typical Reaction Time | 2 - 12 hours | Room temperature or 4°C | [8][16][17] |

| Recommended pH | 5 - 10 (Higher pH generally increases rate) | Aqueous Buffer (e.g., PBS, HEPES) | [13] |

| Reactant Stoichiometry | |||

| Molar Excess of DBCO reagent (for protein activation) | 6 to 30-fold | For labeling amines with DBCO-NHS ester | [11][16][18] |

| Molar Excess of Azide reagent | 1.5 to 4-fold | For reaction with DBCO-functionalized molecule | [8][16] |

| Spectroscopic Properties | |||

| DBCO UV Absorbance Max (λmax) | ~310 nm | Aqueous Buffer | [5][16] |

Detailed Experimental Protocols

This section outlines a general, two-part protocol for using this compound to crosslink two distinct protein populations (Protein A and Protein B), which have been functionalized with azides.

Part 1: Preparation of Azide-Functionalized Proteins

This initial step is required to introduce the azide handle onto the molecules to be cross-linked.

-

Reagent Preparation: Dissolve an amine-reactive azide linker (e.g., Azide-PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.

-

Protein Preparation: Ensure Protein A and Protein B are in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris must be avoided.[16]

-

Labeling Reaction: Add a 10-20 fold molar excess of the Azide-NHS ester solution to each protein solution separately. The final DMSO concentration should not exceed 10% (v/v).

-

Incubation: Incubate the reactions for 1 hour at room temperature with gentle stirring.

-

Purification: Remove excess, unreacted azide linker from each protein solution using a desalting column or dialysis against the reaction buffer (e.g., PBS). The resulting Azide-Protein A and Azide-Protein B are now ready for crosslinking.

Part 2: Crosslinking with this compound

This protocol describes the reaction between the two azide-activated protein populations and the bifunctional DBCO linker.

-

Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO or water, depending on the specific product) to create a 10 mM stock solution.

-

Reaction Setup: Combine Azide-Protein A and Azide-Protein B in a microcentrifuge tube at the desired molar ratio (typically 1:1).

-

Initiate Crosslinking: Add this compound to the protein mixture. For optimal crosslinking and to avoid self-aggregation, a final concentration of 0.5-1 molar equivalents of this compound relative to the total protein concentration is a good starting point.

-

Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or for 2-4 hours at room temperature.[8] Incubation times may require optimization.

-

Purification: After incubation, purify the final conjugate to remove unreacted proteins and linker using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

-

Analysis and Confirmation: The formation of the cross-linked product can be confirmed by:

-

SDS-PAGE: The cross-linked product will appear as a new band with a higher molecular weight compared to the individual protein monomers.

-

HPLC: Reverse-phase or size-exclusion HPLC can be used to separate and quantify the final conjugate. Successful conjugation is often indicated by a shift in retention time.[15]

-

The following diagram outlines the general experimental workflow.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. interchim.fr [interchim.fr]

- 4. glenresearch.com [glenresearch.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 7. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 8. interchim.fr [interchim.fr]

- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. DBCO-PEG4-DBCO [baseclick.eu]

- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. DBCO PEG NHS [nanocs.net]

- 18. help.lumiprobe.com [help.lumiprobe.com]

An In-depth Technical Guide to the Synthesis of Bifunctional DBCO-PEG10-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the bifunctional linker, DBCO-PEG10-DBCO. This homobifunctional crosslinker is a valuable tool in bioconjugation and drug development, enabling the connection of two azide-containing molecules through copper-free click chemistry. The central polyethylene (B3416737) glycol (PEG) spacer, consisting of ten ethylene (B1197577) glycol units, enhances solubility and reduces steric hindrance, making it an ideal reagent for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Synthesis Overview

The synthesis of this compound is achieved through a straightforward and efficient amidation reaction. The process involves the reaction of a commercially available diamine-functionalized PEG linker, specifically Amino-PEG10-Amine, with two equivalents of an activated N-hydroxysuccinimide (NHS) ester of dibenzocyclooctyne (DBCO-NHS ester). The NHS ester readily reacts with the primary amine groups at both ends of the PEG chain to form stable amide bonds, resulting in the desired bifunctional this compound product.

The reaction proceeds under mild conditions and is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the released N-hydroxysuccinimide.

Experimental Protocol: Synthesis of this compound

This protocol details the procedure for the synthesis of this compound from Amino-PEG10-Amine and DBCO-NHS ester.

2.1. Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) | Molecular Weight |

| Amino-PEG10-Amine | BroadPharm | BP-21665 | 500.63 g/mol |

| DBCO-NHS ester | BroadPharm | BP-21650 | 402.40 g/mol |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | - |

| Triethylamine (TEA) | Sigma-Aldrich | 471283 | - |

| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | 270997 | - |

| Ethyl acetate | Sigma-Aldrich | 270989 | - |

| Saturated sodium bicarbonate solution | Fisher Scientific | S233 | - |

| Brine | Fisher Scientific | S271 | - |

| Anhydrous sodium sulfate | Sigma-Aldrich | 239313 | - |

| Silica (B1680970) gel for column chromatography | Sigma-Aldrich | 236813 | - |

2.2. Reaction Procedure

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG10-Amine (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of DBCO-NHS ester: In a separate flask, dissolve DBCO-NHS ester (2.1 eq) in anhydrous DMF. Add this solution dropwise to the stirring Amino-PEG10-Amine solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

2.3. Purification

The crude this compound can be purified by silica gel column chromatography.

-

Eluent System: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) is typically effective.

-

Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the two DBCO moieties (approx. 7.0-7.8 ppm), characteristic repeating ethylene oxide protons of the PEG spacer (approx. 3.6 ppm), and protons adjacent to the newly formed amide bonds. |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ for C₅₄H₆₆N₄O₁₂: 979.47 g/mol . The observed mass should be consistent with this value. |

| Purity (HPLC) | >95% |

Visualization of Synthesis and Applications

4.1. Synthesis Workflow

4.2. Application in Bioconjugation: Crosslinking Azide-Modified Molecules

This compound is used to crosslink two molecules that have been functionalized with azide (B81097) groups. This is a common strategy in creating complex bioconjugates.

4.3. Logical Relationship in ADC Development

The bifunctional nature of this compound is particularly useful in the assembly of Antibody-Drug Conjugates (ADCs). In a typical strategy, an antibody is modified with an azide-containing linker, and a cytotoxic drug is modified with another azide group. This compound can then be used to link the antibody to the drug.

The Strategic Role of the PEG10 Spacer in DBCO Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the precise engineering of linker molecules is paramount to the success of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs). Among the array of chemical tools available, the combination of copper-free click chemistry, facilitated by Dibenzocyclooctyne (DBCO) moieties, and the use of Polyethylene (B3416737) Glycol (PEG) spacers has emerged as a powerful strategy. This technical guide provides an in-depth exploration of the specific role of the PEG10 spacer (a discrete chain of ten ethylene (B1197577) glycol units) in DBCO crosslinkers. We will delve into its impact on the physicochemical properties, biocompatibility, and overall performance of the resulting bioconjugates, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The DBCO group enables a highly specific and bioorthogonal reaction with azide-functionalized molecules, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic copper catalysts, making it ideal for biological applications.[1][2] The PEG spacer, positioned between the DBCO group and another reactive moiety, is not merely a passive linker but an active modulator of the conjugate's properties. The PEG10 spacer, in particular, offers a unique balance of hydrophilicity, flexibility, and length, which collectively contribute to the optimization of bioconjugate performance.

Core Functions of the PEG10 Spacer

The incorporation of a PEG10 spacer into a DBCO crosslinker imparts several critical advantages that address common challenges in bioconjugation and drug delivery.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG10 spacer is to increase the aqueous solubility of the crosslinker and the resulting bioconjugate.[2][3][4][5] Many potent cytotoxic drugs used in ADCs are hydrophobic, leading to a tendency for aggregation, which can compromise stability and accelerate clearance from circulation. The hydrophilic nature of the PEG10 spacer helps to counteract this hydrophobicity, improving the overall solubility of the ADC and allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[6]

Reduction of Steric Hindrance

The defined length of the PEG10 spacer provides critical spatial separation between the conjugated molecules. This is crucial for minimizing steric hindrance, which can otherwise impede the efficiency of the DBCO-azide conjugation reaction or interfere with the biological activity of the biomolecule, such as the antigen-binding affinity of an antibody.[7]

Improved Pharmacokinetics and Biocompatibility

The presence of a PEG spacer can significantly influence the pharmacokinetic profile of a bioconjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life.[8][9] This prolonged circulation time can result in greater accumulation of the therapeutic agent at the target site. Furthermore, the PEG spacer can shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity.[2]

Quantitative Data Summary

The following tables summarize the impact of PEG spacer length on key properties of bioconjugates, providing a comparative context for the role of a PEG10 spacer. While specific data for PEG10 is not always available, the trends observed with similar PEG lengths offer valuable insights.

Table 1: Impact of PEG Spacer Length on In Vivo Half-Life of Affibody-Drug Conjugates

| PEG Spacer Length | Half-Life Extension (relative to no PEG) | Reference |

| 4 kDa | 2.5-fold | [1][8] |

| 10 kDa | 11.2-fold | [1][8] |

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| PEG Spacer Length | Reduction in Cytotoxicity (relative to no PEG) | Reference |

| 4 kDa | 4.5-fold | [8] |

| 10 kDa | 22-fold | [8] |

Table 3: Physicochemical Properties of DBCO-PEG Crosslinkers

| Property | Description | Reference(s) |

| Solubility | Soluble in water and most organic solvents like DMSO and DMF. | [2] |

| Stability | DBCO group is stable at physiological pH but should be protected from moisture. | [10] |

| Reactivity | DBCO reacts specifically and efficiently with azides in a copper-free manner. | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of DBCO-PEG10 crosslinkers. The following are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody Conjugation using DBCO-PEG10-NHS Ester

This protocol describes the conjugation of a DBCO-PEG10-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody, followed by a copper-free click reaction with an azide-modified payload.

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

DBCO-PEG10-NHS ester

-

Anhydrous DMSO or DMF

-

Azide-modified payload

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Allow the DBCO-PEG10-NHS ester vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of DBCO-PEG10-NHS ester in anhydrous DMSO or DMF immediately before use.

-

-

Antibody Activation:

-

Add a 10- to 20-fold molar excess of the DBCO-PEG10-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of DBCO-activated Antibody:

-

Remove excess, unreacted DBCO-PEG10-NHS ester using a desalting column or by dialysis against PBS.

-

-

Copper-Free Click Reaction:

-

Add the azide-modified payload to the purified DBCO-activated antibody. A 1.5- to 5-fold molar excess of the azide-payload is typically used.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours.[11]

-

-

Final Purification:

-

Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted payload.

-

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

-

Column: TSKgel Butyl-NPR or similar HIC column.

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 280 nm.

-

Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.[12]

2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC):

-

Column: TSKgel G3000SWxl or similar SEC column.

-

Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.[12]

3. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Dissolve the formazan (B1609692) crystals in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the application of DBCO-PEG10 crosslinkers.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-PEG10 linker.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) facilitated by a linker.

Conclusion

The PEG10 spacer in DBCO crosslinkers plays a multifaceted and critical role in the design and performance of advanced bioconjugates. Its ability to enhance solubility, reduce steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for researchers and drug developers. By providing a discrete and defined length, the PEG10 spacer allows for a high degree of control over the final properties of the conjugate, contributing to the development of more stable, effective, and safer targeted therapeutics. The experimental protocols and logical workflows presented in this guide offer a practical framework for the application of DBCO-PEG10 technology in the creation of next-generation bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. DBCO-PEG10-amine | BroadPharm [broadpharm.com]

- 4. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. DBCO PEG10 Propionic Acid - JenKem Technology USA [jenkemusa.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to DBCO-PEG10-DBCO for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, DBCO-PEG10-DBCO, and its application in copper-free click chemistry. It details the underlying chemical principles, advantages of the polyethylene (B3416737) glycol (PEG) spacer, and practical considerations for its use in bioconjugation and drug development.

Introduction to Copper-Free Click Chemistry and DBCO Reagents

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] A key example is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.

At the heart of SPAAC is the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2] The inherent ring strain of the DBCO molecule allows the reaction to proceed spontaneously and efficiently without the need for a cytotoxic copper(I) catalyst, which is a significant advantage for in vivo applications.[3][4] The resulting product is a stable triazole linkage.[4]

The Role and Advantages of the this compound Linker

This compound is a homobifunctional linker featuring a DBCO group at each end of a hydrophilic 10-unit polyethylene glycol (PEG) chain. This structure allows for the crosslinking of two azide-containing molecules.

Key Features and Advantages:

-

Biocompatibility: The absence of a copper catalyst makes this chemistry suitable for use in living cells and organisms.[1]

-

High Efficiency: SPAAC reactions with DBCO are characterized by fast kinetics and high yields, often proceeding to completion at room temperature.[4]

-

Specificity: DBCO and azide (B81097) groups are highly selective for each other and do not react with other functional groups commonly found in biological systems, such as amines and hydroxyls, at physiological pH.[5][6]

-

Enhanced Solubility: The hydrophilic PEG10 spacer increases the water solubility of the linker and the resulting conjugate, which can prevent aggregation and improve handling of biomolecules.[1]

-

Reduced Non-Specific Binding: The PEG chain is known to reduce non-specific interactions, which is particularly beneficial in assays and in vivo applications.[7]

-

Flexibility and Reach: The 10-unit PEG spacer provides a flexible chain of a defined length, allowing for effective crosslinking of molecules that may be sterically hindered.

Quantitative Data for Experimental Design

The following table summarizes key quantitative parameters for planning experiments with DBCO reagents. These values are derived from typical protocols and may require optimization for specific applications.

| Parameter | Typical Value/Range | Notes |

| Molar Excess of DBCO Reagent | 1.5 - 3.0 equivalents (relative to the limiting azide) | For single-sided reactions, a 20-30 fold molar excess of a DBCO-NHS ester for antibody labeling is common.[8] |

| Reaction Temperature | 4°C to 37°C | Reactions can be performed at room temperature or refrigerated.[7] |

| Reaction Time | 2 - 12 hours | Can be extended (e.g., overnight) to improve yield.[7][8] |

| Reaction pH | 7.0 - 9.0 | Common buffers include PBS, HEPES, and borate (B1201080) buffers. Avoid buffers containing azides. |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | DBCO reagents can be dissolved in an organic solvent like DMSO before being added to an aqueous reaction mixture.[8] |

Experimental Protocols

This section provides a generalized protocol for crosslinking two different azide-containing biomolecules (Molecule A-azide and Molecule B-azide) using this compound.

Materials and Reagents

-

Molecule A-azide (e.g., an azide-modified protein or peptide)

-

Molecule B-azide (e.g., an azide-modified oligonucleotide or small molecule)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer.

-

Anhydrous DMSO or DMF

-

Desalting columns or other purification systems (e.g., HPLC)

Step-by-Step Crosslinking Protocol

Step 1: Reagent Preparation

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Ensure that Molecule A-azide and Molecule B-azide are in the appropriate reaction buffer. If necessary, perform a buffer exchange using a desalting column.

Step 2: Sequential Conjugation (recommended for controlling stoichiometry)

-

First Reaction: Add 1 to 1.5 molar equivalents of the this compound stock solution to Molecule A-azide in the reaction buffer.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification (Optional but Recommended): Remove excess, unreacted this compound using a desalting column or dialysis to prevent the formation of Molecule B homodimers in the next step.

-

Second Reaction: Add 1.5 to 3 molar equivalents of Molecule B-azide to the purified Molecule A-PEG10-DBCO conjugate.

-

Incubate for another 2-4 hours at room temperature or overnight at 4°C.

Step 3: One-Pot Conjugation (for simpler workflows)

-

Combine Molecule A-azide and Molecule B-azide in the desired stoichiometric ratio in the reaction buffer.

-

Add 1 molar equivalent of the this compound stock solution (relative to the limiting azide-containing molecule).

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Note that this method may result in a mixture of products including homodimers.

Step 4: Purification of the Final Conjugate

-

Purify the final crosslinked product using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC to remove unreacted components.[8]

Step 5: Characterization

-

Analyze the final product using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation. The progress of the reaction can also be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at around 310 nm which disappears upon reaction with an azide.[2]

Visualizing the Chemistry and Workflow

The SPAAC Reaction Mechanism

The following diagram illustrates the copper-free click chemistry reaction between a DBCO group and an azide, forming a stable triazole linkage.

Caption: SPAAC reaction between DBCO and an azide.

Experimental Workflow for Crosslinking with this compound

This diagram outlines the sequential workflow for conjugating two azide-containing molecules using the bifunctional linker.

Caption: Sequential crosslinking workflow using this compound.

References

- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 2. broadpharm.com [broadpharm.com]

- 3. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 4. DBCO-PEG Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 7. interchim.fr [interchim.fr]

- 8. help.lumiprobe.com [help.lumiprobe.com]

Navigating Aqueous Environments: A Technical Guide to DBCO-PEG10-DBCO Solubility

For Researchers, Scientists, and Drug Development Professionals

Understanding the Role of PEG in Solubility

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in DBCO linkers is a strategic design choice to leverage the hydrophilic nature of the PEG chain.[1] This significantly enhances the water solubility of the otherwise hydrophobic DBCO moieties, which is essential for reactions in the aqueous environments typical of biological systems.[2][3] Longer PEG chains are generally more effective at increasing solubility and minimizing aggregation of the conjugated molecules.[1] This is particularly crucial in applications such as antibody-drug conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.[1]

Quantitative Solubility Data

Direct quantitative solubility data for DBCO-PEG10-DBCO in various aqueous buffers is not extensively documented in publicly accessible sources. However, data for structurally similar short-chain DBCO-PEG linkers can provide a useful benchmark for researchers. It is important to note that the longer PEG10 chain in the target molecule is expected to confer greater aqueous solubility than these shorter-chain analogues.

| Compound | Buffer | Solubility |

| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[4] |

| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM[4] |

Note: For many applications, initial solubilization in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended before dilution into the final aqueous reaction buffer.[4][5]

Experimental Protocol for Determining Aqueous Solubility

To empower researchers to ascertain the precise solubility of this compound in their specific buffer systems, the following detailed experimental protocol, adapted from methodologies for similar compounds, is provided.[5] This method, commonly known as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) quantification, is a reliable approach for determining thermodynamic solubility.

Materials and Equipment:

-

This compound

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Incubator or temperature-controlled environment

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

-

Water-miscible organic solvent (e.g., DMSO or DMF) for stock solution preparation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

-

Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the tube.

-

Securely cap the tube and place it on a shaker or vortexer at a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for 24-48 hours to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After the incubation period, centrifuge the tube at high speed to pellet the excess, undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent clogging of the HPLC system.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound with known concentrations in the mobile phase or a solvent mixture that mimics the mobile phase. This is typically achieved by first dissolving a precise weight of the compound in a minimal amount of a compatible organic solvent (like DMSO) and then diluting it with the aqueous buffer.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Inject the filtered supernatant (the saturated solution) into the HPLC system under the same conditions.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.

-

Factors Influencing Solubility and Experimental Workflow

The solubility of DBCO-PEG linkers is not a fixed value but is influenced by several factors, most notably the length of the PEG chain. The following diagram illustrates the relationship between PEG chain length and the resulting properties of the DBCO-PEG conjugate.

The experimental workflow for utilizing this compound in an aqueous buffer for a typical bioconjugation reaction involves several key steps, as depicted in the following diagram.

References

A Technical Guide to Dbco-peg10-dbco: A Homobifunctional Linker for Advanced Bioconjugation

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Dbco-peg10-dbco. This homobifunctional crosslinker is a pivotal tool in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies. Its unique structure, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, enables efficient and specific covalent bond formation via copper-free click chemistry.

Introduction to this compound

This compound is a chemical linker designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of bioorthogonal chemistry. This reaction allows for the covalent ligation of two molecules, each bearing a specific functional group (an azide (B81097) and a strained alkyne like DBCO), within a complex biological environment without interfering with native biochemical processes.[1][2] The homobifunctional nature of this compound, with a DBCO group at each end, makes it an ideal crosslinking agent to connect two azide-containing molecules. The PEG10 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[3][4]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound and related reagents. The quality and purity of the linker are critical for successful and reproducible bioconjugation. Below is a summary of typical product specifications from various suppliers.

| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity |

| BroadPharm | This compound | BP-25736 | 1075.3 | ≥98%[5] |

| Glyco MindSynth | This compound | GMSL-805 | 1075.3 | 95-98% |

| Aladdin Scientific Corporation | This compound | D597054 | C₆₀H₇₄N₄O₁₄ | ≥98%[6] |

Physicochemical and Reactivity Data

The DBCO moiety is central to the utility of this linker. Its reactivity and stability are key considerations for experimental design.

| Property | Value | Source(s) |

| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1][2] |

| Reaction Conditions | Aqueous buffer, room temperature | [2][7] |

| Second-Order Rate Constant (for DBCO with benzyl (B1604629) azide) | ~0.1 - 1.0 M⁻¹s⁻¹ | [8][9] |

| Extinction Coefficient of DBCO | ~12,000 M⁻¹cm⁻¹ at ~309 nm | [10][11] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents; PEG spacer enhances aqueous solubility | [3][12] |

| Stability | Solid form is stable at -20°C for over a year. DBCO group can lose reactivity over time in aqueous solutions. Avoid buffers containing azides. | [7][10][13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving DBCO linkers, which can be adapted for this compound.

Protocol 1: General Crosslinking of Two Azide-Modified Molecules

This protocol describes the general procedure for crosslinking two different azide-containing biomolecules (Molecule A-azide and Molecule B-azide) using this compound.

Materials:

-

Molecule A-azide

-

Molecule B-azide

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Prepare solutions of Molecule A-azide and Molecule B-azide in the Reaction Buffer at desired concentrations.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the mixture of Molecule A-azide and Molecule B-azide. The molar ratio of the reactants should be optimized, but a starting point is a 1:1:1 ratio.

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.[10] The reaction progress can be monitored by measuring the decrease in absorbance at ~309 nm, which corresponds to the consumption of the DBCO group.[2]

-

-

Purification:

-

Purify the resulting crosslinked conjugate from unreacted components using an appropriate method such as size-exclusion chromatography.[1]

-

Protocol 2: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process where an antibody is first functionalized with an azide, and then two of these azide-modified antibodies are crosslinked with this compound to form a dimerized ADC, which is then conjugated to a drug. (This is a conceptual workflow; in a typical ADC, the drug is attached to the linker before or after antibody conjugation).

Step 1: Antibody Azide Functionalization

Materials:

-

Antibody

-

Azide-NHS ester

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Desalting column

Procedure:

-

Dissolve the Azide-NHS ester in DMSO.

-

Add a 5-20 fold molar excess of the Azide-NHS ester to the antibody solution in the amine-free buffer.

-

Incubate at room temperature for 30-60 minutes.

-

Remove excess azide reagent using a desalting column.

Step 2: Antibody Dimerization with this compound

Materials:

-

Azide-functionalized antibody

-

This compound

-

Reaction Buffer (PBS, pH 7.4)

Procedure:

-

Add this compound (dissolved in a minimal amount of DMSO) to the azide-functionalized antibody solution at a 0.5:1 molar ratio (linker:antibody) to favor dimerization.

-

Incubate at room temperature for 4-12 hours or at 4°C overnight.[10]

-

Purify the antibody dimer using size-exclusion chromatography.

Visualizations

The following diagrams illustrate the key experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. DBCO | BroadPharm [broadpharm.com]

- 6. This compound D597054 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. DBCO-PEG10-amine | BroadPharm [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

A Technical Guide to the Certificate of Analysis for DBCO-PEG10-DBCO

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth explanation of the typical Certificate of Analysis (CoA) for DBCO-PEG10-DBCO, a homobifunctional crosslinker. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and suitability of this reagent for advanced applications in bioconjugation, proteomics, and therapeutic development.

Introduction to this compound

This compound is a high-performance crosslinking reagent designed for copper-free click chemistry. Its structure consists of three key components:

-

DBCO (Dibenzocyclooctyne): Two highly reactive, strained alkyne groups located at each end of the molecule.[1] These groups participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-functionalized molecules.[2][3] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native cellular processes.[3][4]

-

PEG10 (Polyethylene Glycol): A hydrophilic spacer arm composed of ten repeating ethylene (B1197577) glycol units. The PEG moiety enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize non-specific binding.[5][6][7]

-

Homobifunctional Linker: The presence of a DBCO group at both termini allows for the straightforward crosslinking of two azide-containing biomolecules.[1] This makes it an invaluable tool for applications such as the synthesis of PROTACs, antibody-drug conjugates (ADCs), and the formation of complex biomolecular structures.[8][9][10]

A Certificate of Analysis is the formal document that guarantees a specific batch of this compound meets rigorous quality control standards. The following sections break down the key analytical parameters found on a typical CoA.

Summary of Analytical Specifications

The quantitative and qualitative data on a CoA for this compound confirms the identity, purity, and stability of the product. This information is crucial for experimental reproducibility and for performing accurate stoichiometric calculations.

| Parameter | Typical Specification | Significance & Interpretation |

| Appearance | White to off-white solid or powder | Provides a preliminary visual check for product consistency and the absence of colored impurities or degradation.[7][11] |

| Molecular Formula | C60H74N4O14 | Defines the exact elemental composition of the molecule, serving as a fundamental identifier.[10][12] |

| Molecular Weight | 1075.3 g/mol | Confirms the mass of a single molecule, which is essential for preparing solutions of a known molarity.[12] |

| Purity (by HPLC) | ≥95% | This is a critical measure of the product's quality. A high purity value ensures that the reactivity observed is due to the desired compound and not contaminants, which could interfere with the conjugation reaction. |

| Identity (by ¹H NMR) | Conforms to structure | Verifies the precise chemical structure by analyzing the local environment of every proton in the molecule. This confirms the presence of both the DBCO and PEG moieties.[13] |

| Identity (by Mass Spec) | Conforms to structure | Provides definitive confirmation of the molecular weight by measuring the mass-to-charge ratio of the ionized molecule.[13] |

| Solubility | DMSO, DMF, Dichloromethane | Practical information that guides the user on which solvents to use for preparing stock solutions.[6] |

| Storage Conditions | -20°C, Desiccate, Protect from light | Specifies the optimal conditions to maintain the chemical stability and reactivity of the DBCO groups over time.[10][13] |

Experimental Protocols for Quality Control

The specifications listed on the CoA are derived from precise analytical experiments. Below are the detailed methodologies for the key tests performed.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components in a sample based on their affinity for a stationary phase (column) as a liquid mobile phase is pumped through. For this compound, reversed-phase HPLC is typically used, where the non-polar DBCO groups interact with a hydrophobic stationary phase. The purity is calculated based on the area of the product peak relative to the total area of all peaks detected.

-

Methodology:

-

Instrumentation: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD).[14][15]

-

Column: A reversed-phase column, typically a C18 silica-based column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent like acetonitrile (B52724) or a DMSO/water mixture to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient Program: A typical gradient might run from 5% Solvent B to 95% Solvent B over 20-30 minutes to ensure the separation of any potential impurities from the main product peak.

-

Detection: The DBCO moiety contains aromatic rings that absorb UV light, allowing for detection at wavelengths such as 254 nm or 280 nm.

-

Data Analysis: Purity is determined by integrating all peaks in the chromatogram and is expressed as: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.

-

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS combines the separation capability of HPLC with the analytical power of mass spectrometry. After the compound elutes from the LC column, it is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. This provides unambiguous confirmation of the compound's molecular weight.

-

Methodology:

-

Instrumentation: An HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for high-resolution mass accuracy.

-

LC Conditions: Similar to the HPLC protocol described above.

-

Ionization Mode: ESI in positive ion mode is typically used, as the PEG chain can readily form adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

-

Mass Analysis: The mass spectrometer is scanned over a relevant mass range (e.g., 500-1500 m/z).

-

Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the expected mass of the this compound molecule (e.g., 1076.3 for [M+H]⁺ or 1098.3 for [M+Na]⁺). This confirms that the main peak in the HPLC chromatogram is indeed the correct product.

-

Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy provides detailed structural information by probing the hydrogen atoms within the molecule. The chemical shifts, integration values, and splitting patterns of the NMR signals are unique to the compound's structure, acting as a molecular fingerprint.

-

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount (5-10 mg) of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like Tetramethylsilane (TMS).

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum is analyzed to confirm the presence of key structural features:

-

Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the DBCO groups.

-

PEG Protons: A large, characteristic signal (typically a singlet or multiplet around 3.6 ppm) corresponding to the repeating -CH₂CH₂O- units of the PEG spacer.

-

Other Protons: Signals corresponding to the methylene (B1212753) groups adjacent to the DBCO amide linkage.

-

-

Application Workflow: Biomolecule Crosslinking

This compound is ideally suited for crosslinking two azide-modified molecules. The diagram below illustrates a typical experimental workflow for this process.

Caption: Workflow for crosslinking two azide-modified biomolecules using this compound.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. chempep.com [chempep.com]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. DBCO | BroadPharm [broadpharm.com]

- 6. DBCO-PEG10-amine | BroadPharm [broadpharm.com]

- 7. interchim.fr [interchim.fr]

- 8. chemimpex.com [chemimpex.com]

- 9. biorbyt.com [biorbyt.com]

- 10. This compound - Immunomart [immunomart.com]

- 11. interchim.fr [interchim.fr]

- 12. glycomindsynth.com [glycomindsynth.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for DBCO-PEG10-DBCO Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of DBCO-PEG10-DBCO in protein bioconjugation. This homo-bifunctional crosslinker leverages the power of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently link two azide-modified proteins. The central polyethylene (B3416737) glycol (PEG) spacer, composed of 10 repeating units, enhances solubility, reduces aggregation, and provides a defined spatial separation between the conjugated molecules.[1][2] This technology is invaluable for creating protein dimers, antibody-drug conjugates (ADCs), and other complex biomolecular structures for applications in research, diagnostics, and therapeutics.

The bioconjugation process using this compound is a two-step procedure. First, the protein(s) of interest must be functionalized with azide (B81097) groups. This can be achieved through various methods, such as the reaction of primary amines with azide-NHS esters or the site-specific incorporation of azido-amino acids. The second step involves the crosslinking of the azide-modified protein(s) with the this compound reagent.

Core Advantages of DBCO-Mediated Bioconjugation

-

Biocompatibility and Bioorthogonality: The SPAAC reaction is bioorthogonal, meaning it proceeds with high specificity and does not interfere with native biochemical processes within living systems.[3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for in vivo applications.[2]

-

High Efficiency and Favorable Kinetics: The reaction between DBCO and an azide is highly efficient, often proceeding to completion with high yields of the stable triazole linkage.[3]

-

Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[3]

-

PEG Spacer: The hydrophilic PEG10 spacer improves the solubility of the conjugate, reduces the potential for aggregation, and provides a flexible linker of a defined length between the conjugated proteins.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation to provide a reference for experimental design.

Table 1: Reaction Conditions for Protein Azide Modification (using Azide-NHS Ester)

| Parameter | Typical Value/Range | Notes |

| Molar Excess of Azide-NHS Ester | 10- to 50-fold | Dependent on protein concentration and desired degree of labeling. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | To avoid competing reactions with the NHS ester. |

| pH | 7.2-8.5 | Optimal for reaction of NHS esters with primary amines. |

| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | Incubation time can be optimized for specific proteins. |

| Quenching Reagent | 50-100 mM Tris-HCl or Glycine, pH 8.0 | To hydrolyze any unreacted NHS ester. |

Table 2: Reaction Conditions for this compound Crosslinking

| Parameter | Typical Value/Range | Notes |

| Molar Ratio of this compound to Azide-Protein | 0.5:1 to 1.5:1 for dimerization | Stoichiometry should be optimized based on the desired product (e.g., intramolecular vs. intermolecular crosslinking). |

| Protein Concentration | 1-10 mg/mL | Higher concentrations favor intermolecular crosslinking. |